4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene
Description
4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene (CAS: 1214352-15-4) is a fluorinated aromatic compound with the molecular formula C₈H₄BrF₅ and a molar mass of 275.01 g/mol . It features a bromine atom at the para position, a difluoromethyl group (-CHF₂) at position 1, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . Its structural complexity allows for precise modulation of electronic and steric properties in drug design .
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPNEIPGJBIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogs featuring alternative functional groups:
Physicochemical Properties
Fluorine substituents significantly impact lipophilicity (logP) and metabolic stability:
Pharmaceutical Relevance
Biological Activity
4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including bromine and trifluoromethyl groups, suggest potential interactions with biological systems, making it a candidate for further investigation regarding its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C8H4BrF5
- Molecular Weight: 275.01 g/mol
Structural Features:
- A benzene ring substituted with:
- One bromine atom
- One difluoromethyl group (-CF2)
- One trifluoromethyl group (-CF3)
These substituents can significantly influence the compound's reactivity and interaction with biological targets.
The biological activity of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is hypothesized to arise from its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen atoms enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby altering their function.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: It may bind to proteins, influencing cellular signaling pathways.
Case Study: Related Compounds
A study on structurally similar compounds demonstrated varying degrees of enzyme inhibition and cytotoxicity. For instance:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 4-Bromo-1-chloro-2-(difluoromethyl)benzene | 25 | Moderate enzyme inhibition |
| 4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene | 15 | High cytotoxicity in cancer cells |
These findings suggest that the introduction of difluoromethyl and trifluoromethyl groups can enhance biological activity, although specific data on 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene remains sparse.
Research Findings
Recent research has highlighted the importance of trifluoromethyl groups in enhancing the pharmacological properties of drug candidates. For example, a review of FDA-approved drugs indicated that compounds containing trifluoromethyl groups often exhibit improved potency and selectivity against biological targets compared to their non-fluorinated counterparts .
Applications in Drug Development
The unique properties of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene make it a candidate for further exploration in drug development. Its potential applications include:
- Anticancer Agents: Due to its structural features, it may be developed as a lead compound for anticancer drugs.
- Enzyme Inhibitors: Targeting specific metabolic enzymes could lead to therapeutic interventions for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
